
N-(3-nitrophenyl)-N-(phenylsulfonyl)glycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-nitrophenyl)-N-(phenylsulfonyl)glycine, also known as NPGS, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
科学的研究の応用
1. Synthesis of α-Aminonitriles
N-(3-nitrophenyl)-N-(phenylsulfonyl)glycine has been used as an N-protecting group in the synthesis of α-aminonitriles from amino acids, such as glycine and alanine. The N-protected α-amino-nitriles obtained can be further treated to afford α-aminonitrile hydrochlorides, retaining optical purity (Kawashiro, Yoshida, & Morimoto, 1977).
2. Photochemical Proteolysis of Ion Channels
The compound is involved in site-specific, photochemical proteolysis of proteins expressed in living cells. This approach, using the chemistry of the unnatural amino acid (2-nitrophenyl)glycine (Npg), has been applied to ion channels such as the Drosophila Shaker B K+ channel and the nicotinic acetylcholine receptor, demonstrating its utility in functional studies of proteins in vivo (England et al., 1997).
3. Aminolysis Reactions in Microemulsions
N-(3-nitrophenyl)-N-(phenylsulfonyl)glycine, as a form of glycine, participates in aminolysis reactions. For instance, the aminolysis of p-nitrophenyl acetate by glycine in water-in-oil microemulsions is a reaction that primarily occurs in the aqueous microdroplet, illustrating the compound's role in specific chemical reactions (García‐Río, Mejuto, & Pérez-Lorenzo, 2005).
4. Interaction with Metals
The compound has been studied for its interaction with metals like cadmium(2+) and zinc(2+), especially in the presence of additional ligands like 2,2'-bipyridine. This research helps understand the metal-induced amide deprotonation and the binding ability of N-protected amino acids (Gavioli et al., 1991).
Biological and Environmental Applications
5. Plant Disease Resistance
The derivative glyphosate (N-phosphonomethyl-glycine), which is structurally related to N-(3-nitrophenyl)-N-(phenylsulfonyl)glycine, has been extensively studied for its impact on plant disease resistance. Its application can influence the severity of plant diseases, potentially weakening plant defenses or altering the soil microflora, affecting nutrient availability involved in physiological disease resistance (Johal & Huber, 2009).
特性
IUPAC Name |
2-[N-(benzenesulfonyl)-3-nitroanilino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O6S/c17-14(18)10-15(11-5-4-6-12(9-11)16(19)20)23(21,22)13-7-2-1-3-8-13/h1-9H,10H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWAFTNVIURUPIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-nitrophenyl)-N-(phenylsulfonyl)glycine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

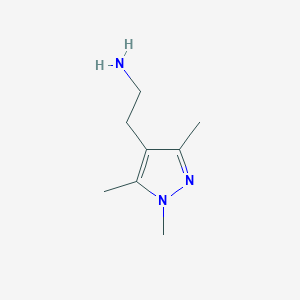
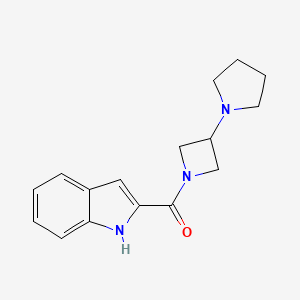
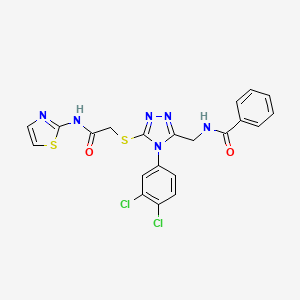
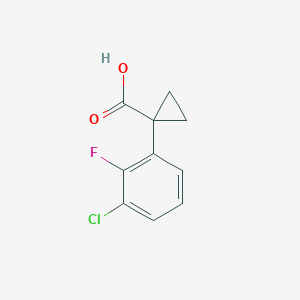
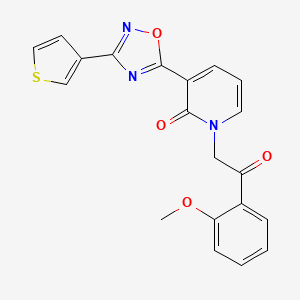



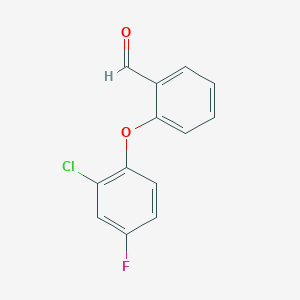
![2,4-Dichloro-1-{2-[(4-fluorophenyl)sulfanyl]ethoxy}benzene](/img/structure/B2692784.png)
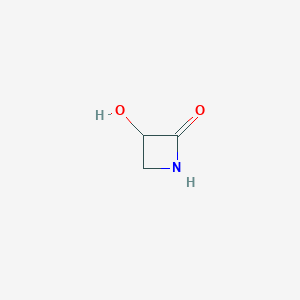
amine hydrobromide](/img/no-structure.png)

![(E)-5-(4-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)benzylidene)-3-methyl-2-thioxothiazolidin-4-one](/img/structure/B2692794.png)